1'-(2,4-DICHLOROBENZOYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-(2,4-Dichlorobenzoyl)-[1,4’-bipiperidine]-4’-carboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzoyl group attached to a bipiperidine structure
Preparation Methods
The synthesis of 1’-(2,4-dichlorobenzoyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves the following steps:
Synthesis of 2,4-Dichlorobenzoyl Chloride: This intermediate is prepared by reacting 2,4-dichlorobenzotrichloride with carboxylic acid in the presence of a catalyst.
Formation of Bipiperidine Intermediate: The bipiperidine structure is synthesized through a series of reactions involving piperidine derivatives.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzoyl chloride with the bipiperidine intermediate to form 1’-(2,4-dichlorobenzoyl)-[1,4’-bipiperidine]-4’-carboxamide. This reaction is typically carried out in an organic solvent under controlled temperature and pH conditions.
Chemical Reactions Analysis
1’-(2,4-Dichlorobenzoyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1’-(2,4-Dichlorobenzoyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Research: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1’-(2,4-dichlorobenzoyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1’-(2,4-Dichlorobenzoyl)-[1,4’-bipiperidine]-4’-carboxamide can be compared with similar compounds such as:
1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline: This compound shares the dichlorobenzoyl group but has a different core structure, leading to distinct properties and applications.
2,4-Dichlorobenzoic Acid: While structurally simpler, this compound is a key intermediate in the synthesis of more complex derivatives.
1-(2,4-Dichlorobenzoyl)-4-(2-trifluoromethylphenyl)semicarbazide: This compound features a semicarbazide group, providing unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-13-4-5-14(15(20)12-13)16(24)22-10-6-18(7-11-22,17(21)25)23-8-2-1-3-9-23/h4-5,12H,1-3,6-11H2,(H2,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBDTATQRSVQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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